molecular formula C17H15FN6O3 B12465970 N~2~-(3-fluorophenyl)-N~4~-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

N~2~-(3-fluorophenyl)-N~4~-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B12465970
M. Wt: 370.3 g/mol
InChI Key: NQQLQVGTBWQRER-UHFFFAOYSA-N
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Description

N~2~-(3-fluorophenyl)-N~4~-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that features a pyrimidine core substituted with fluorophenyl, methoxyphenyl, and nitro groups

Preparation Methods

The synthesis of N2-(3-fluorophenyl)-N~4~-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.

Chemical Reactions Analysis

N~2~-(3-fluorophenyl)-N~4~-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

Scientific Research Applications

N~2~-(3-fluorophenyl)-N~4~-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(3-fluorophenyl)-N~4~-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

N~2~-(3-fluorophenyl)-N~4~-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine can be compared with other pyrimidine derivatives such as:

The uniqueness of N2-(3-fluorophenyl)-N~4~-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H15FN6O3

Molecular Weight

370.3 g/mol

IUPAC Name

2-N-(3-fluorophenyl)-4-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C17H15FN6O3/c1-27-13-7-5-11(6-8-13)20-16-14(24(25)26)15(19)22-17(23-16)21-12-4-2-3-10(18)9-12/h2-9H,1H3,(H4,19,20,21,22,23)

InChI Key

NQQLQVGTBWQRER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC(=CC=C3)F

Origin of Product

United States

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